BenchChemオンラインストアへようこそ!

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Lipophilicity CNS penetration Drug-likeness

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 1467840-47-6) is a heterocyclic carboxylic acid building block featuring a 1,3-oxazole core with a methyl substituent at the 4-position, a carboxylic acid at the 5-position, and a cyclopropylmethyl group at the 2-position. With a molecular formula of C₉H₁₁NO₃, a molecular weight of 181.19 g/mol, predicted LogP of 1.63, and predicted pKa of 3.73, this compound belongs to a privileged scaffold class extensively utilized in kinase inhibitor design and central nervous system (CNS) drug discovery programs.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1467840-47-6
Cat. No. B1528499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
CAS1467840-47-6
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)CC2CC2)C(=O)O
InChIInChI=1S/C9H11NO3/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12)
InChIKeyHSKDUEFPFDTNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 1467840-47-6): Core Heterocyclic Scaffold for Medicinal Chemistry and SAR Exploration


2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 1467840-47-6) is a heterocyclic carboxylic acid building block featuring a 1,3-oxazole core with a methyl substituent at the 4-position, a carboxylic acid at the 5-position, and a cyclopropylmethyl group at the 2-position . With a molecular formula of C₉H₁₁NO₃, a molecular weight of 181.19 g/mol, predicted LogP of 1.63, and predicted pKa of 3.73, this compound belongs to a privileged scaffold class extensively utilized in kinase inhibitor design and central nervous system (CNS) drug discovery programs [1]. The cyclopropylmethyl substituent introduces conformational rigidity and altered lipophilicity compared to simple alkyl analogs, making this compound a strategic choice for structure-activity relationship (SAR) investigations where metabolic stability and target binding affinity are critical optimization parameters [2].

Why Generic Substitution Fails for 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid: Comparator Evidence for Informed Procurement


Generic substitution among 1,3-oxazole-5-carboxylic acid building blocks is structurally infeasible due to the precise substitution pattern on the oxazole ring, which directly governs downstream synthetic utility and biological target engagement. The cyclopropylmethyl group at the 2-position is not interchangeable with simple alkyl chains (e.g., ethyl or methyl) without fundamentally altering the compound's conformational profile, lipophilicity, and metabolic stability — parameters that are critical in kinase inhibitor and GPCR modulator programs [1]. For instance, the 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid analog (CAS 113366-51-1) exhibits a significantly lower LogP (0.74) and reduced steric bulk, resulting in divergent pharmacokinetic properties . Furthermore, positional isomers such as 2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid (CAS 1249719-58-1) relocate the carboxylic acid to the 4-position, which alters hydrogen-bonding geometry with biological targets and changes the vector of amide coupling reactions — a critical consideration for library synthesis . These structural distinctions mean that substituting one oxazole building block for another will yield different final compounds with different biological profiles, making targeted procurement essential.

Product-Specific Quantitative Evidence Guide: 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid vs. Closest Analogs


Superior Lipophilicity for CNS and Intracellular Target Penetration: LogP Comparison

The target compound exhibits a predicted LogP of 1.63, substantially higher than the 2-ethyl analog (CAS 113366-51-1; LogP 0.74). This 0.89 LogP unit increase, driven by the cyclopropylmethyl substituent, translates to approximately 7.8-fold higher partition coefficient, which is favorable for crossing biological membranes and accessing intracellular kinase targets .

Lipophilicity CNS penetration Drug-likeness Physicochemical property optimization

Conformational Restriction via Cyclopropylmethyl Group: Rotatable Bond Analysis

The target compound possesses three rotatable bonds, compared to two rotatable bonds for the 2-ethyl analog. The cyclopropyl ring introduces conformational pre-organization — a well-established strategy in medicinal chemistry for reducing entropic penalties upon target binding. The added methylene spacer between the cyclopropyl ring and the oxazole core provides torsional flexibility that is absent in direct cyclopropyl-attached analogs such as 2-cyclopropyl-oxazole-5-carboxylic acid .

Conformational restriction Entropic benefit Target binding Metabolic stability

Regioisomeric Precision for Amide Coupling Vector Control in Library Synthesis

The target compound positions the carboxylic acid at the 5-position of the 1,3-oxazole ring (with the methyl group at position 4), whereas the regioisomer 2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid (CAS 1249719-58-1) places the carboxylic acid at the 4-position. This positional difference alters both the electronic environment of the acid (pKa 3.73 for the target vs. predicted different pKa for the 4-carboxylic acid regioisomer) and the exit vector for amide bond formation, generating structurally distinct final products with divergent biological profiles .

Regioisomer Combinatorial chemistry Amide coupling Library diversity

Validated Scaffold Class in VEGFR2 Kinase Inhibitor Design: Evidence from X-ray Co-crystal Structures

The 2-substituted-5-aryl-oxazole scaffold, to which the target compound belongs, has been validated in VEGFR2 kinase inhibitor programs with X-ray co-crystal structures (PDB ID: 1Y6B) demonstrating the essential role of the oxazole 2-position substituent in occupying a hydrophobic pocket within the kinase ATP-binding site. Notably, the co-crystallized ligand N-(cyclopropylmethyl)-4-(methyloxy)-3-({5-[3-(3-pyridinyl)phenyl]-1,3-oxazol-2-yl}amino)benzenesulfonamide contains a cyclopropylmethyl group attached via the oxazole 2-position through an amino linker — establishing the cyclopropylmethyl-oxazole motif as a productive pharmacophoric element for kinase inhibition [1][2].

VEGFR2 kinase X-ray crystallography Kinase inhibitor Scaffold validation

Higher Molecular Complexity for Fragment-Based and Diversity-Oriented Synthesis vs. Simple Oxazole Carboxylic Acids

With a molecular weight of 181.19 Da and fraction sp³ (Fsp³) of approximately 0.56 (5 sp³ carbons out of 9 total carbons), the target compound offers significantly higher three-dimensional complexity compared to the widely used 4-methyl-1,3-oxazole-5-carboxylic acid (CAS 2510-32-9; MW 127.10 Da, Fsp³ ≈ 0.20). Higher Fsp³ correlates with improved clinical success rates in drug discovery, as compounds with greater saturation are less prone to off-target promiscuity and solubility issues .

Molecular complexity Fragment-based drug discovery Diversity-oriented synthesis Scaffold diversity

Availability at Research-Grade High Purity (≥98%) with Analytical Quality Control Supporting Reproducible SAR Studies

The target compound is commercially available at ≥98% purity (ChemScene Cat. No. CS-0783686) with defined storage conditions (sealed in dry, 2–8°C) and computational chemistry characterization data (TPSA 63.33, H-Acceptors 3, H-Donors 1), supporting reproducible SAR studies . In contrast, the closest analog 4-methyl-1,3-oxazole-5-carboxylic acid is typically supplied at 97% purity, and the cyclopropylmethyl regioisomers are often available only at lower purities (95%) from a more limited set of suppliers .

High purity Quality control Reproducibility Procurement specification

Optimal Research and Procurement Application Scenarios for 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid


Kinase Inhibitor Lead Optimization Programs Targeting the ATP-Binding Pocket

The 2-cyclopropylmethyl-oxazole scaffold, validated by X-ray co-crystal structures with VEGFR2 kinase (PDB: 1Y6B), positions this building block as an ideal starting point for synthesizing focused kinase inhibitor libraries. The 5-carboxylic acid enables straightforward amide coupling with diverse amine fragments to explore the solvent-exposed region of the ATP-binding pocket, while the cyclopropylmethyl group at the 2-position occupies a hydrophobic sub-pocket critical for potency [1]. Procurement is specifically indicated for medicinal chemistry teams pursuing type I and type II kinase inhibitor programs where scaffold novelty and intellectual property differentiation are required.

CNS Drug Discovery Requiring Optimized Brain Penetration

With a predicted LogP of 1.63 — significantly higher than simpler oxazole carboxylic acid analogs — this compound provides an advantageous starting point for CNS-targeted programs. The balanced lipophilicity (within the optimal CNS drug space of LogP 1–3) and the conformational restriction offered by the cyclopropylmethyl group make it suitable for designing brain-penetrant small molecules targeting neurological disorders . Researchers developing α4β2-nicotinic acetylcholine receptor agonists or other CNS targets where the oxazole core has established precedent should prioritize this building block over less lipophilic alternatives.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) Libraries

The compound's favorable combination of molecular complexity (Fsp³ ≈ 0.56, MW 181.19 Da) and synthetic tractability via the carboxylic acid handle makes it an excellent component for fragment-based screening libraries. Unlike flat aromatic oxazole fragments, the cyclopropylmethyl group introduces three-dimensional character that increases the probability of identifying selective, developable hits [1]. Procurement is recommended for core facility managers and discovery chemistry groups building diverse screening collections.

Structure-Activity Relationship (SAR) Studies on Metabolic Stability of Cyclopropyl-Containing Heterocycles

The cyclopropylmethyl group is a well-precedented metabolic stability modification in medicinal chemistry, as the cyclopropane ring resists cytochrome P450-mediated oxidation that commonly affects alkyl chains. This building block enables systematic SAR exploration of the impact of cyclopropyl substitution on in vitro microsomal stability, CYP inhibition, and pharmacokinetic profiles while maintaining the oxazole core constant [1]. Research groups investigating structure-metabolism relationships of heterocyclic drug candidates should source this specific compound as a comparator to ethyl, isopropyl, and direct cyclopropyl analogs.

Quote Request

Request a Quote for 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.